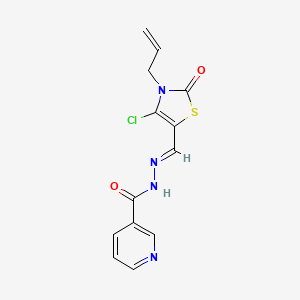

(E)-N'-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)nicotinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed examination of the steps required to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis

This would involve a study of the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of nicotinohydrazide derivatives involve complex chemical reactions to form Schiff bases, which are then analyzed through techniques such as FT-IR, UV-visible, and NMR spectroscopy. These processes are crucial for understanding the chemical properties and stability of these compounds. For instance, the synthesis of nicotinohydrazide Schiff base derivatives has been explored, highlighting the condensation reactions and the theoretical support provided by DFT computational calculations, which indicate favorable outcomes for the Z-isomer over the E-one, demonstrating good accordance between experimental and theoretical studies (Yahya Hussam et al., 2016).

Biological Activities

The antimicrobial and anticancer activities of nicotinohydrazide derivatives are significant areas of research. These compounds are investigated for their potential to inhibit the growth of human pathogenic bacteria and cancer cells. The study of novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives, for instance, revealed antimicrobial activity against S. aureus and E. coli, suggesting their relevance in developing new antibacterial agents (Sherine N. Khattab, 2005).

Applications in Sensing and Imaging

Nicotinohydrazide derivatives also find applications in chemical sensing and bioimaging, especially for detecting metal ions like Zn2+. A study on a nicotinohydrazide-based 'turn-on' chemosensor for bioactive zinc(II) detection demonstrates the compound's high selectivity and sensitivity, along with its application in bioimaging cancer cells, highlighting its biocompatibility and potential for monitoring zinc ions in live cells (M. M. Patil et al., 2018).

Safety And Hazards

This would involve studying any potential risks associated with the compound, including toxicity, flammability, and environmental impact.

Orientations Futures

This would involve speculating on potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

Propriétés

IUPAC Name |

N-[(E)-(4-chloro-2-oxo-3-prop-2-enyl-1,3-thiazol-5-yl)methylideneamino]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O2S/c1-2-6-18-11(14)10(21-13(18)20)8-16-17-12(19)9-4-3-5-15-7-9/h2-5,7-8H,1,6H2,(H,17,19)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTHSMJCMYCIMZ-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=C(SC1=O)C=NNC(=O)C2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=C(SC1=O)/C=N/NC(=O)C2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)nicotinohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2887706.png)

![tert-butyl 4-{N-[(pyridin-2-yl)methyl]prop-2-enamido}azepane-1-carboxylate](/img/structure/B2887709.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2887710.png)

![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)

![Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2887715.png)

![(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B2887720.png)

![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide](/img/structure/B2887725.png)

![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887727.png)